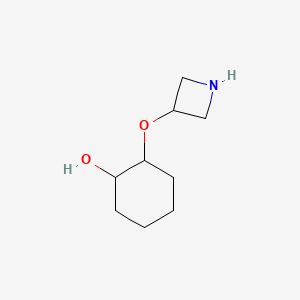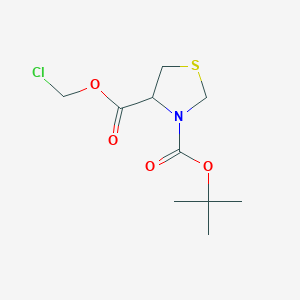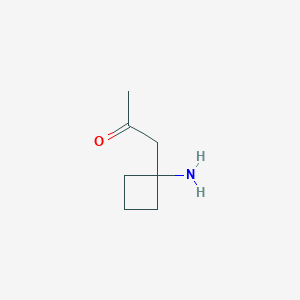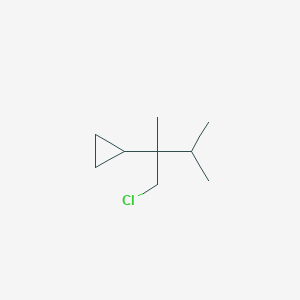
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C9H17Cl It is a cycloalkane derivative, characterized by a cyclopropane ring substituted with a 1-chloro-2,3-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 1-chloro-2,3-dimethylbutane with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a solvent like diethyl ether or dichloromethane and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the cyclopropane ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The chlorine atom can also participate in nucleophilic substitution reactions, modifying the activity of target molecules.
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cycloalkane, used as an anesthetic and in organic synthesis.
1-Chloro-2,3-dimethylbutane: A precursor in the synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane.
Cyclobutane: Another small cycloalkane with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a chlorine atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
(1-chloro-2,3-dimethylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3 |
Clé InChI |
PIRVHFXKUPTHLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CCl)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
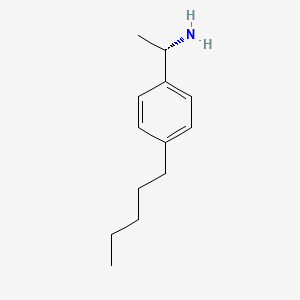
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
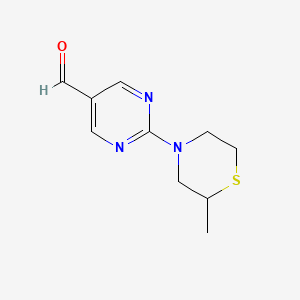
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
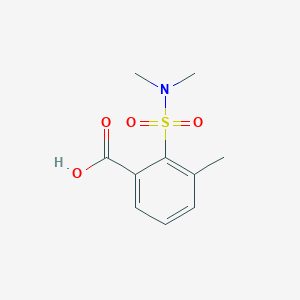
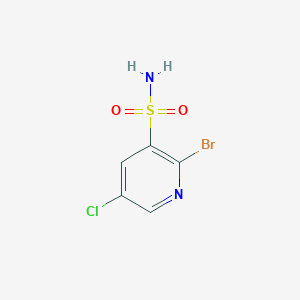
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
